molecular formula C16H20BrN B2962941 2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline CAS No. 65101-51-1

2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline

Cat. No. B2962941
CAS RN: 65101-51-1
M. Wt: 306.247
InChI Key: UWAKFYDYOLAOOX-OSAMSUIVSA-N
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Description

2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline, otherwise known as 2B5T, is an organic compound used in scientific research. It is a member of the aniline family and is a halogenated aromatic compound. 2B5T is mainly used in the synthesis of other compounds and in the study of chemical reactions.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing various brominated and aniline-containing compounds, including the study of heterocyclic compounds through methods such as UV–vis, FTIR, 1H NMR, ESI-MS spectra, elemental analysis, and X-ray crystallography. For instance, the synthesis of heterocyclic compounds like 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole and its conversion to triazole derivatives in aniline solution highlights the complex chemical behaviors and potential applications of these molecules in developing novel chemical entities (Jingmei Jiang et al., 2014).

Regioselective Reactions

The regiospecific bromination of tricyclic compounds, such as tricyclo[4.3.1.12,5]undecane, yielding exclusively bromo derivatives, demonstrates the precision achievable in chemical modifications, crucial for developing specific molecular structures for various applications (InamotoYoshiaki et al., 1978).

Crystal Structure Analysis

Detailed crystal structure analyses of bromo- and aniline-substituted compounds provide insights into the molecular arrangements and interactions, essential for understanding the material properties and guiding the synthesis of materials with desired physical and chemical properties (C. Ojala et al., 2001).

Electrocyclic Reactions

Studies on the photocyclization reactions of brominated compounds have shed light on the pathways and products of light-induced chemical transformations, valuable for designing photoresponsive materials (C. W. Shoppee et al., 1975).

Synthesis of Strained Hydrocarbons

The synthesis of strained hydrocarbons from brominated precursors has been explored, highlighting the reactivity and potential application of these compounds in materials science and polymer chemistry (R. Pincock et al., 1972).

properties

IUPAC Name

5-(1-adamantyl)-2-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrN/c17-14-2-1-13(6-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAKFYDYOLAOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline

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